![molecular formula C13H12ClN5O B14739788 2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 5417-99-2](/img/structure/B14739788.png)
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The structure of this compound includes a chloro-substituted phenyl ring and a pyrazolo[3,4-d]pyrimidine core, which are known for their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved by reacting 4-chloropyrazole with a suitable aldehyde under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Substitution Reaction: The chloro group on the pyrazolo[3,4-d]pyrimidine core is substituted with a phenyl group through a nucleophilic aromatic substitution reaction.
Amination: The resulting compound is then reacted with ethanolamine to introduce the aminoethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol involves inhibition of specific enzymes and receptors. It is known to inhibit kinases such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another compound in the same class with similar biological activities.
Phenylpyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit anticancer properties and kinase inhibition.
Uniqueness
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for targeted cancer therapy.
Eigenschaften
CAS-Nummer |
5417-99-2 |
|---|---|
Molekularformel |
C13H12ClN5O |
Molekulargewicht |
289.72 g/mol |
IUPAC-Name |
2-[(6-chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H12ClN5O/c14-13-17-11(15-6-7-20)10-8-16-19(12(10)18-13)9-4-2-1-3-5-9/h1-5,8,20H,6-7H2,(H,15,17,18) |
InChI-Schlüssel |
CFYUAKUGSZYECU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


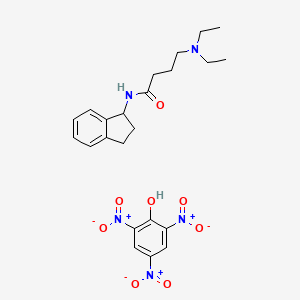
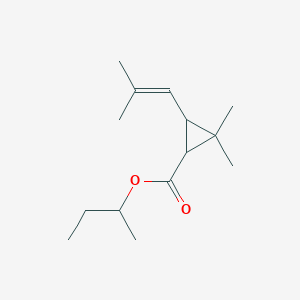
![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
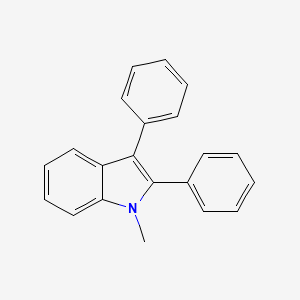
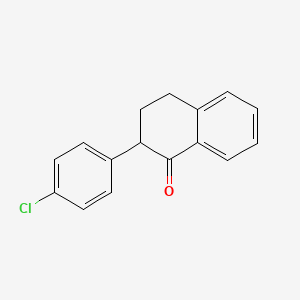
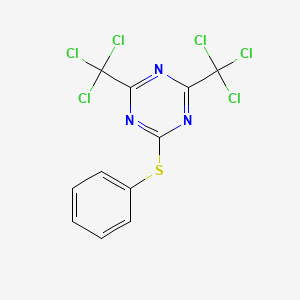
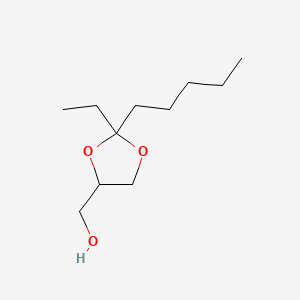
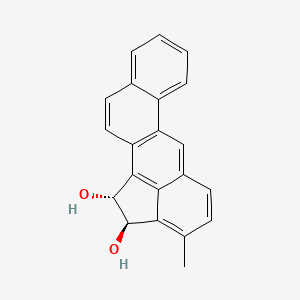
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
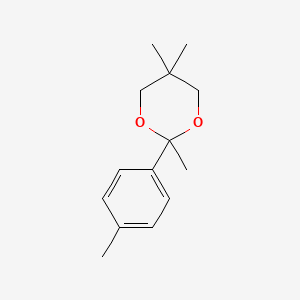
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)

